molecular formula C10H16O3 B13164273 Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13164273
M. Wt: 184.23 g/mol
InChI Key: SWROFXZRJINZSV-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. It is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of ethyl 4-methyl-2-oxobutanoate with a suitable spirocyclic precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction is monitored using techniques such as NMR, HPLC, and LC-MS to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohol derivatives .

Scientific Research Applications

Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both ethyl and methyl groups.

Biological Activity

Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which may confer various biological activities. This article explores its synthesis, biological interactions, pharmacological potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

PropertyValue
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
IUPAC Name This compound
CAS Number 73039-97-1

The compound features an ester functional group and a spirocyclic framework that may influence its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. Common methods include:

  • Cyclization Reactions : Utilizing cyclohexanone derivatives and epoxides under acidic or basic conditions.
  • Esterification : Reacting the resulting spiro compound with ethyl chloroformate to form the ester.

These methods ensure high yields and purity, critical for subsequent biological studies.

Pharmacological Potential

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential therapeutic applications:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound may possess similar properties.
  • Anticancer Properties : Some spirocyclic compounds have demonstrated cytotoxic effects in cancer cell lines, suggesting a potential role in cancer therapy.
  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity, which could be beneficial in treating diseases related to enzyme dysfunction.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Affinity : The unique spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors.
  • Modulation of Signaling Pathways : Interaction with molecular targets may alter signaling pathways, leading to therapeutic effects.

Case Studies and Research Findings

Recent studies have explored the interactions and effects of similar compounds, providing insights into the potential biological activity of this compound:

  • A study on γ-butyrolactones revealed their anti-inflammatory and anticancer activities, suggesting that derivatives like this compound could exhibit similar properties through related mechanisms .
  • Research on spirocyclic compounds has shown promising results in enzyme inhibition assays, indicating that modifications to the spiro structure can enhance biological activity .
  • Investigations into the pharmacological profiles of structurally similar compounds have highlighted their potential as drug candidates in treating various diseases .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-12-9(11)8-10(13-8)6-4-5-7(10)2/h7-8H,3-6H2,1-2H3

InChI Key

SWROFXZRJINZSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCCC2C

Origin of Product

United States

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